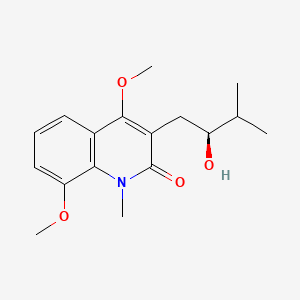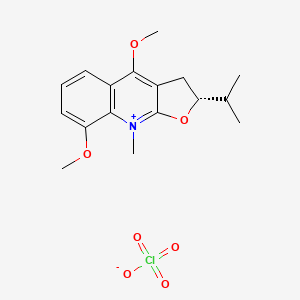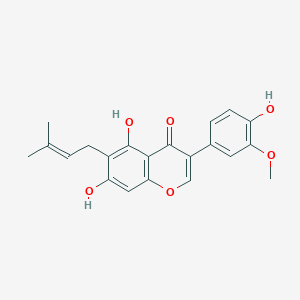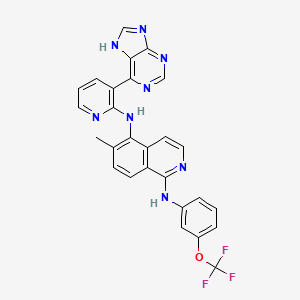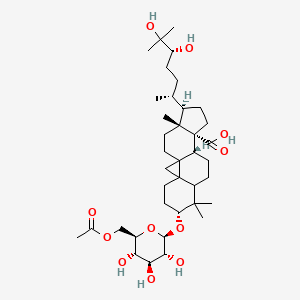
Lyofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lyofolic acid is a bioactive chemical.
Applications De Recherche Scientifique
Anti-inflammatory Effects
Lyofolic acid exhibits significant anti-inflammatory effects. Research by Feng et al. (2011) demonstrated that folic acid can inhibit lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages. This was achieved through the suppression of MAPKs and NF-κB activation, leading to decreased production of nitric oxide, TNF-α, and IL-1β, and lowered mRNA levels of inducible nitric oxide synthase, TNF-α, and IL-1β (Feng, Zhou, Xia, & Ma, 2011).
Structural Analysis
The X-ray structure of lyofoligenic acid, which is closely related to lyofolic acid, was determined by Sakakibara et al. (1975). The study established its structure as 3α,24,25-trihydroxy-9(10 → 19)-abeo-lanost-5(10)-en-32-oic acid, providing valuable insights into its chemical properties and potential applications (Sakakibara, Hotta, Yasue, Iitaka, & Yamazaki, 1975).
Application in DNA Research
Lyofolic acid has utility in DNA research. A study conducted by Clark et al. (2009) on Spodoptera frugiperda (fall armyworm) showed that lyophilization yields high-quality DNA suitable for AFLP genetic studies. This indicates the potential of lyofolic acid in preserving and preparing samples for advanced genetic analysis (Clark, Isenhour, Skoda, Molina-Ochoa, Gianni, & Foster, 2009).
Gastroprotective Activity
Punicalagin and Lafoensia pacari (containing lyofolic acid) show gastroprotective activities. A study by Chaibub et al. (2020) revealed that these compounds can reduce gastric secretion and total acidity, as well as gastric damage in mice models. This suggests a potential therapeutic application of lyofolic acid in treating gastric ailments (Chaibub, Martins, de Paula, Santos, Costa, & Bara, 2020).
Biochemical and Clinical Effects
Roffman et al. (2017) investigated the effects of l-methylfolate in schizophrenia. Their study highlighted that l-methylfolate supplementation led to improvements in plasma methylfolate levels and certain schizophrenia symptoms, indicating a possible biochemical application of lyofolic acid in clinical settings (Roffman, Petruzzi, Tanner, Brown, Eryilmaz, Ho, Giegold, Silverstein, Bottiglieri, Manoach, Smoller, Henderson, & Goff, 2017).
Stability in Food Analysis
The stability of lyofolic acid in food analysis was studied by Vahteristo et al. (1996). They conducted the third EU MAT intercomparison study on food folate analysis using HPLC procedures, highlighting the importance of lyofolic acid in nutritional and food chemistry research (Vahteristo, Finglas, Witthöft, Wigertz, Seale, & Froidmont-Görtz, 1996).
Propriétés
Numéro CAS |
11076-68-9 |
|---|---|
Nom du produit |
Lyofolic acid |
Formule moléculaire |
C38H62O11 |
Poids moléculaire |
694.903 |
Nom IUPAC |
9,19-Cyclolanostan-30-oic acid, 3-((6-O-acetyl-beta-D-glucopyranosyl)oxy)-24,25-dihydroxy-, (3alpha,24R)- |
InChI |
InChI=1S/C38H62O11/c1-20(8-11-26(40)34(5,6)46)22-12-15-38(32(44)45)25-10-9-24-33(3,4)27(13-14-36(24)19-37(25,36)17-16-35(22,38)7)49-31-30(43)29(42)28(41)23(48-31)18-47-21(2)39/h20,22-31,40-43,46H,8-19H2,1-7H3,(H,44,45)/t20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31+,35-,36-,37?,38+/m1/s1 |
Clé InChI |
GCXHJBYTRHDYPF-WFOZGNFGSA-N |
SMILES |
CC1(C)[C@H](O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O2)O)O)O)CC[C@]3(C4)C54CC[C@]6(C)[C@@H]([C@H](C)CC[C@@H](O)C(C)(O)C)CC[C@](C(O)=O)6[C@]5([H])CC[C@@]13[H] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lyofolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



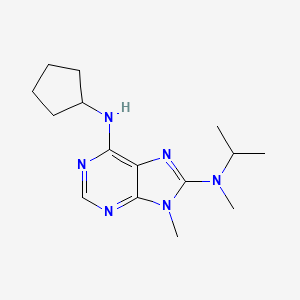

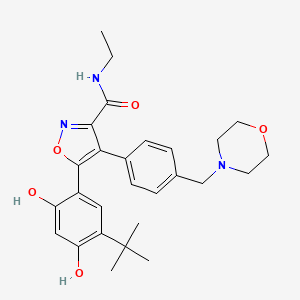
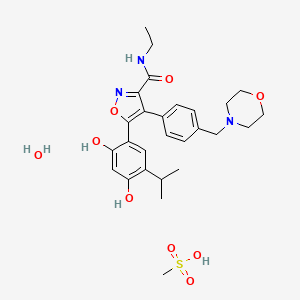
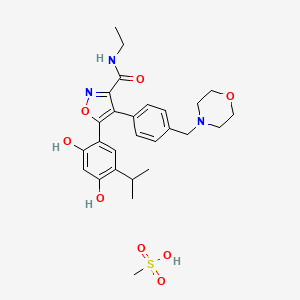
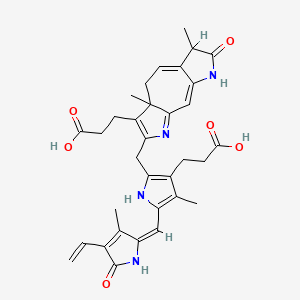
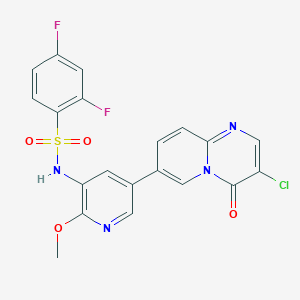
![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)
